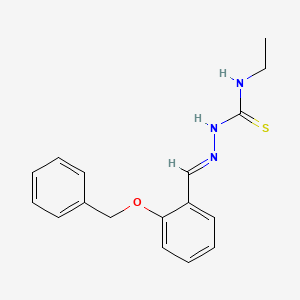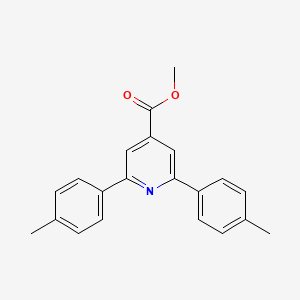
1-(4-(4-Bromophenoxy)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Bromophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanamine typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a bromophenol with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: Finally, the alkane is converted to the ethanamine derivative through a nucleophilic substitution reaction with ammonia or an amine
Chemical Reactions Analysis
1-(4-(4-Bromophenoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide (OH-) or cyanide (CN-).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Scientific Research Applications
1-(4-(4-Bromophenoxy)phenyl)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanamine moiety can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
1-(4-(4-Bromophenoxy)phenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)ethanamine: This compound has a difluoromethoxy group instead of a bromophenoxy group, which can affect its reactivity and biological activity.
1-(4-(p-Tolyloxy)phenyl)ethanamine: The presence of a tolyloxy group instead of a bromophenoxy group can lead to differences in chemical properties and applications.
1-(4-(4-Bromophenoxy)phenyl)thiourea: This compound contains a thiourea group, which can introduce different chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
1-[4-(4-bromophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 |
InChI Key |
IHDILYJLGWFJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)


![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)

![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12043568.png)





